1-(5-Methylthiophene-2-carbonyl)piperazine
Description
Historical Context and Pharmacological Significance of Thiophene (B33073) Derivatives
Thiophene, a five-membered aromatic ring containing a sulfur atom, was first discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.org Its structural similarity to benzene allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.org This property has made thiophene a valuable component in the medicinal chemist's toolkit.
The thiophene nucleus is a key feature in a wide array of approved drugs, demonstrating its therapeutic versatility. nih.govrsc.org Thiophene-containing compounds have been developed to treat a broad spectrum of conditions, underscoring the pharmacological importance of this scaffold. cognizancejournal.comnih.govresearchgate.net For instance, the sulfur atom in the thiophene ring can participate in drug-receptor interactions, enhancing the compound's biological activity. nih.gov
The diverse applications of thiophene derivatives in medicine are extensive, with examples found in various therapeutic classes. derpharmachemica.comnih.gov These include anti-inflammatory drugs, antimicrobials, and agents targeting the central nervous system. nih.gov The stability of the thiophene ring and the ease with which it can be functionalized have contributed to its prevalence in drug discovery programs. derpharmachemica.com
Table 1: Examples of Thiophene-Containing Drugs and their Therapeutic Applications
| Drug | Therapeutic Class |
| Tiotropium | Anticholinergic (for COPD) |
| Clopidogrel | Antiplatelet |
| Olanzapine | Antipsychotic |
| Duloxetine | Antidepressant |
| Raltitrexed | Anticancer |
| Sertaconazole | Antifungal |
Pivotal Role of Piperazine (B1678402) Moieties in Medicinal Chemistry
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structural feature imparts a range of favorable physicochemical properties that are highly desirable in drug candidates. nih.govtandfonline.com The piperazine moiety is often incorporated into drug molecules to improve their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.govscilit.com
The basic nature of the piperazine ring allows it to form salts, which can enhance the solubility and bioavailability of a drug. tandfonline.com Furthermore, the two nitrogen atoms provide sites for chemical modification, enabling the fine-tuning of a compound's biological activity and selectivity. nih.govscilit.com The conformational flexibility of the piperazine ring also allows it to act as a versatile linker between different pharmacophoric groups within a molecule. nih.gov
The prevalence of the piperazine scaffold in approved drugs is a testament to its importance in medicinal chemistry. tandfonline.com It is a common structural component in drugs targeting a wide variety of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.net For example, many successful antipsychotic and antidepressant medications feature a piperazine ring. nih.gov
Table 2: Examples of Piperazine-Containing Drugs and their Therapeutic Applications
| Drug | Therapeutic Class |
| Imatinib | Anticancer |
| Ciprofloxacin | Antibiotic |
| Sildenafil | Erectile Dysfunction |
| Cetirizine | Antihistamine |
| Aripiprazole | Antipsychotic |
| Buspirone | Anxiolytic |
Positioning of 1-(5-Methylthiophene-2-carbonyl)piperazine within Chemical Space for Academic Inquiry
The compound this compound represents a hybrid molecule that combines the key features of both thiophene and piperazine scaffolds. The 5-methylthiophene-2-carbonyl moiety provides a lipophilic, aromatic system with a history of diverse biological activities. The methyl group on the thiophene ring can influence the electronic properties and metabolic stability of the molecule.
The piperazine ring, on the other hand, introduces a basic and polar component to the structure. This can have a significant impact on the compound's solubility, cell permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions. The unsubstituted nitrogen of the piperazine ring offers a readily available site for further chemical modification, allowing for the exploration of structure-activity relationships.
Given the well-established pharmacological importance of its constituent parts, this compound is a molecule of significant interest for academic research. Its structure suggests potential for a wide range of biological activities, and its synthesis would likely be a straightforward process for medicinal chemists. mdpi.commdpi.com The exploration of its biological properties could lead to the discovery of new lead compounds for various therapeutic targets. The modular nature of the molecule, with the distinct thiophene and piperazine components, makes it an ideal candidate for the construction of compound libraries for high-throughput screening.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3 |
InChI Key |
HYBUAYDKCHZAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Methylthiophene 2 Carbonyl Piperazine and Analogues
Targeted Synthesis of the Core 1-(5-Methylthiophene-2-carbonyl)piperazine Structure
The construction of the fundamental this compound molecule relies on two key transformations: the formation of the amide bond between the 5-methylthiophene-2-carboxylic acid and piperazine (B1678402), and the functionalization of the thiophene (B33073) ring with a methyl group.
Amide Coupling Strategies for Carbonyl-Piperazine Linkage Formation
The formation of the amide linkage is a cornerstone of this synthesis, typically achieved by coupling 5-methylthiophene-2-carboxylic acid with piperazine. A variety of coupling reagents have been developed to facilitate this reaction, which is essential in the synthesis of many pharmaceuticals. researchgate.netluxembourg-bio.com Common methods involve the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the secondary amine of the piperazine ring.
More modern coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are also highly effective for amide bond formation, particularly in cases of sterically hindered substrates or when mild reaction conditions are required. researchgate.net These reagents typically form highly activated esters with the carboxylic acid, which then readily react with the amine. researchgate.net The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) being commonly used.
A general procedure for the synthesis of this compound via amide coupling is presented in the table below.
| Step | Description | Reagents and Conditions |
| 1 | Activation of Carboxylic Acid | 5-methylthiophene-2-carboxylic acid, EDC, HOBt in DMF |
| 2 | Amide Bond Formation | Addition of piperazine to the activated acid, stirring at room temperature |
| 3 | Work-up and Purification | Aqueous work-up followed by chromatographic purification |
In addition to traditional coupling reagents, greener and more atom-economical methods are continually being developed. These can include the use of enzyme-catalyzed reactions or the direct thermal condensation of the acid and amine, although the latter often requires high temperatures that may not be suitable for all substrates. pearson.com
Thiophene Ring Functionalization at Position 5 (Methylation)
The synthesis of the required precursor, 5-methylthiophene-2-carboxylic acid, is a critical step. There are several synthetic routes to this compound. One common approach is the esterification of 5-methylthiophene-2-carboxylic acid with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid, followed by other transformations if needed. ambeed.com Another method involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can lead to the formation of 2-thiophenecarboxylic acid derivatives. semanticscholar.org The starting material, 2-methylthiophene, can undergo oxymethylation followed by oxidation to yield the desired carboxylic acid. semanticscholar.org
The regioselectivity of electrophilic substitution on the thiophene ring is a key consideration. Thiophene is more reactive than benzene (B151609) towards electrophilic attack, with a strong preference for substitution at the 2- and 5-positions due to the superior stabilization of the cationic intermediate through resonance. pearson.comstackexchange.comonlineorganicchemistrytutor.com When the 2-position is already occupied by a deactivating group like a carbonyl, electrophilic substitution will preferentially occur at the 5-position.
Derivatization Strategies for Analogues and Prodrugs
To explore the chemical space around the this compound core and to develop potential prodrugs, various derivatization strategies are employed. These modifications typically focus on the piperazine nitrogen atoms and the thiophene ring system, as well as alterations to the linker.
Modifications on the Piperazine Nitrogen Atoms
The free secondary amine on the piperazine ring provides a convenient handle for a wide range of modifications, including N-alkylation and N-arylation.
N-Alkylation: This is a common strategy to introduce various alkyl groups, which can influence the compound's polarity, lipophilicity, and metabolic stability. Standard methods for N-alkylation include nucleophilic substitution reactions with alkyl halides (e.g., chlorides, bromides, or iodides) in the presence of a base such as potassium carbonate or triethylamine. mdpi.comresearchgate.net Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl substituents. mdpi.com A patent also describes a method for preparing N-alkyl-piperazines by reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com
N-Arylation: The introduction of aryl or heteroaryl groups can significantly impact the pharmacological properties of the molecule by introducing potential sites for π-π stacking or hydrogen bonding interactions. Common methods for N-arylation include the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the piperazine with an aryl halide or triflate. mdpi.comnih.gov The Ullmann condensation, a copper-catalyzed reaction, is another classical method for forming N-aryl bonds. mdpi.com Nucleophilic aromatic substitution (SNAr) can also be employed when the aryl ring is activated by electron-withdrawing groups. nih.gov
The table below summarizes some common N-alkylation and N-arylation reactions for piperazine derivatives.
| Reaction | Reagents and Conditions |
| N-Alkylation | Alkyl halide, K2CO3, ACN, reflux |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, DCM |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base, toluene, heat |
| Ullmann Condensation | Aryl halide, Cu catalyst, base, high temperature |
Substitutions on the Thiophene Ring System
The thiophene ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups. ambeed.com The directing effect of the 2-carbonyl group generally favors substitution at the 4- and 5-positions. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogens like bromine or chlorine can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated thiophenes can then serve as handles for further functionalization through cross-coupling reactions.
Nitration: Nitration of the thiophene ring can be accomplished using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary due to the reactivity of the thiophene ring.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the thiophene ring.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst.
The regioselectivity of these reactions is influenced by the existing substituents on the thiophene ring. researchgate.net
Exploration of Linker Modifications and Bioisosteric Replacements
Linker Modifications: The carbonyl group of the amide linker can be modified to alter the compound's chemical and physical properties. For instance, reduction of the amide to an amine can change the molecule's basicity and hydrogen bonding capabilities. The length and flexibility of the linker can also be modulated by introducing different spacer units between the thiophene ring and the piperazine moiety. mdpi.com For example, piperazine-based linkers have been developed to increase aqueous solubility. nih.gov
Bioisosteric Replacements: Bioisosterism is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The thiophene ring can be replaced by other aromatic or heteroaromatic systems that mimic its size, shape, and electronic properties. cambridgemedchemconsulting.com Common bioisosteres for the thiophene ring include: researchgate.net
Benzene: A classic bioisosteric replacement that can alter the metabolic profile of the compound.
Pyridine: The introduction of a nitrogen atom can improve solubility and provide an additional point for hydrogen bonding. researchgate.net
Furan: Another five-membered heterocycle that can serve as a thiophene bioisostere. researchgate.net
Thiazole and Pyrazole: These five-membered heterocycles containing two heteroatoms can also be considered as bioisosteric replacements. cambridgemedchemconsulting.com
The choice of a particular bioisostere depends on the desired changes in the molecule's properties and its interaction with the biological target. The bioisosteric replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in some NMDA receptor ligands. rsc.org
Advanced Synthetic Techniques and Reaction Technologies
Recent advancements in organic synthesis have provided powerful tools for constructing complex molecules containing thiophene and piperazine moieties. These techniques often employ novel catalysts and reaction conditions to achieve high yields, selectivity, and functional group tolerance.
The core structure of this compound is composed of two key heterocyclic rings: thiophene and piperazine. The construction of these rings is a fundamental aspect of its synthesis.
Thiophene Ring Synthesis: The formation of the substituted thiophene ring can be achieved through several established methods that involve the cyclization of open-chain precursors. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.govpharmaguideline.com Another significant method is the Gewald aminothiophene synthesis, which utilizes a base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.com
| Synthetic Method | Precursors | Key Reagents/Conditions | Description |
|---|---|---|---|
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent | A well-established reaction that involves heating the precursors with a sulfur source to induce cyclization and dehydration. nih.govpharmaguideline.com |
| Gewald Aminothiophene Synthesis | Ketone (with α-CH₂ group) and an activated nitrile (e.g., β-ketonitrile) | Elemental sulfur, base catalyst | Involves a Knoevenagel condensation followed by thiolation and cyclization to form 2-aminothiophenes. nih.gov |
| Fiesselmann Thiophene Synthesis | Thioglycolic acid esters and α,β-acetylenic carbonyl compounds | Base-catalyzed conjugate addition | Proceeds through consecutive base-catalyzed additions to form a thioacetal, which then undergoes intramolecular condensation and elimination. |
Piperazine Ring Synthesis: The piperazine ring is a common scaffold in medicinal chemistry, and numerous catalytic methods for its synthesis have been developed. nih.govresearchgate.net Traditional routes include the reduction of diketopiperazines and the reductive amination of dicarbonyl compounds. nih.gov More advanced, catalyst-driven approaches offer greater efficiency and control. These include palladium-catalyzed cyclizations, which can form highly substituted piperazines with high regio- and stereochemical control by coupling a propargyl unit with a diamine component. organic-chemistry.org Ruthenium(II) complexes have been shown to catalyze the coupling of diols and diamines to furnish piperazines. organic-chemistry.org
| Synthetic Method | Precursors | Key Reagents/Conditions | Description |
|---|---|---|---|
| Diol-Diamine Coupling | 1,5-Diols and primary amines | (Pyridyl)phosphine-ligated Ruthenium(II) catalyst | A "borrowing hydrogen" method that forms the piperazine ring under catalytic conditions. nih.gov |
| Palladium-Catalyzed Cyclization | Propargyl units and diamine components | Palladium catalyst | A modular approach for creating highly substituted piperazines with excellent control over regio- and stereochemistry. organic-chemistry.org |
| [3+3] Cycloaddition | Imines | Iridium catalyst (e.g., [IrCl(cod)(PPh₃)]) | An atom-economical head-to-head coupling of imines that yields C-substituted piperazines with high diastereoselectivity. nih.gov |
| Visible-Light-Promoted Decarboxylative Annulation | Glycine-based diamines and various aldehydes | Iridium-based photoredox catalyst (e.g., [Ir(ppy)₂(dtbpy)]PF₆) | A mild method for producing 2-substituted piperazines via a radical-based process. organic-chemistry.org |
Catalysis is central to the modern synthesis of piperazine-containing compounds, particularly for forming the crucial N-aryl or N-alkyl bonds that connect the piperazine ring to other molecular fragments. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for synthesizing N-arylpiperazines from aryl halides. nih.gov Similarly, the copper-catalyzed Ullmann–Goldberg reaction provides another route to these structures. nih.gov For C-H functionalization of the piperazine ring, photoredox catalysis using iridium-based catalysts has emerged as a powerful technique. mdpi.com A notable development is the iridium-catalyzed [3+3] cycloaddition of imines, which allows for the straightforward and stereospecific synthesis of complex C-substituted piperazines under mild conditions. nih.gov
| Catalyst Type | Reaction | Application in Piperazine Synthesis | Reference |
|---|---|---|---|
| Palladium (Pd) | Buchwald-Hartwig Amination | Formation of N-arylpiperazine derivatives from aryl halides. | nih.gov |
| Copper (Cu) | Ullmann–Goldberg Reaction | An alternative method for the synthesis of N-arylpiperazines. | nih.gov |
| Iridium (Ir) | [3+3] Cycloaddition | Atom-economic synthesis of C-substituted piperazines from imines with high diastereoselectivity. | nih.gov |
| Iridium (Ir) | Photoredox Catalysis | C-H arylation of piperazines and decarboxylative cyclization to access C2-substituted piperazines. | organic-chemistry.orgmdpi.com |
| Ruthenium (Ru) | Diol-Diamine Coupling | Formation of the piperazine ring from diols and diamines. | organic-chemistry.org |
| Gold (Au) | Cyclization of Propargylic Sulfonamides | Synthesis of tetrahydropyrazines, which are precursors to various piperazine scaffolds. | organic-chemistry.org |
Controlling the three-dimensional arrangement of atoms is critical in drug design. In piperazine synthesis, this often involves managing cis/trans isomerism. Recent research has focused on developing methods that afford specific stereoisomers. For example, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to yield the cis isomer as the major product. chemrxiv.org The selective formation of a single diastereoisomer has been achieved in the iridium-catalyzed synthesis of C-substituted piperazines. nih.gov
Furthermore, advanced techniques allow for the stereochemical "editing" of already-formed rings. A visible light-mediated, photocatalyzed epimerization provides an efficient strategy for converting more easily synthesized but less stable piperazine stereoisomers into their more stable counterparts. nih.gov This method proceeds through a reversible hydrogen atom transfer (HAT) mechanism. nih.gov The synthesis of enantiopure 2,6-methylated piperazines has also been accomplished using key steps like diastereoselective triflate alkylation or a novel intramolecular Mitsunobu reaction to establish the desired stereochemistry. researchgate.net
| Technique | Description | Outcome | Reference |
|---|---|---|---|
| Diastereoselective Catalysis | Use of a chiral catalyst or conditions that favor the formation of one diastereomer over others, such as in the Iridium-catalyzed [3+3] cycloaddition. | Formation of a single, unreported diastereomer of a C-substituted piperazine. | nih.gov |
| Substrate-Controlled Hydrogenation | Hydrogenation of a precursor like (Z,Z)-(benzylidene)piperazine-2,5-dione where the existing geometry directs the approach of hydrogen. | The cis isomer is formed as the major product. Simple NMR analyses can be used to identify the isomers. | chemrxiv.org |
| Photocatalyzed Epimerization | Visible light-mediated process using a photocatalyst to interconvert stereoisomers via reversible hydrogen atom transfer. | Efficient conversion of a less stable piperazine isomer to the more stable stereoisomer. | nih.gov |
| Diastereoselective Alkylation | Alkylation of a chiral precursor where the existing stereocenter directs the stereochemical outcome of the reaction. | Used as a key step in the synthesis of enantiopure 2,6-methylated piperazines. | researchgate.net |
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the step-by-step mechanism of a reaction is vital for its optimization and broader application. For the synthesis of the thiophene ring via the Gewald reaction, the mechanism begins with a Knoevenagel condensation between an activated nitrile and a ketone to produce an acrylonitrile (B1666552) intermediate. This is followed by the thiolation of the methylene (B1212753) position and subsequent cyclization.
In catalyst-mediated piperazine syntheses, the mechanisms can be intricate. For instance, the photoredox-catalyzed C-H functionalization of piperazines often proceeds via a single-electron transfer process. mdpi.com In methods utilizing SnAP (Stannyl Amine Protocol) reagents, the reaction is initiated by the copper-mediated oxidation of a C–Sn bond, which forms a heteroatom-stabilized α-aminyl radical. mdpi.com This radical then undergoes a cyclization with an intermediate imine to form the piperazine ring. mdpi.com Similarly, iridium-based photoredox catalysts can generate an α-aminyl radical through a decarboxylative process, which then cyclizes with an imine. mdpi.com The iridium-catalyzed [3+3] cycloaddition for C-substituted piperazines operates through a distinct reaction pathway that results in a unique diastereomer. nih.gov
Advanced Characterization and Structural Analysis
Solid-State Structural Determination via X-ray Crystallography
While no public crystal structure for 1-(5-Methylthiophene-2-carbonyl)piperazine is currently available, single-crystal X-ray diffraction would be the definitive method for determining its solid-state structure. This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
Based on crystallographic studies of related N-acylpiperazines, it is highly probable that the piperazine (B1678402) ring would adopt a chair conformation in the crystal lattice. researchgate.net The amide bond is expected to be planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the secondary amine's N-H group as a donor and the amide carbonyl oxygen as an acceptor, potentially forming chains or dimeric structures. The relative orientation of the thiophene (B33073) ring with respect to the piperazine unit would also be fixed in the solid state.
Conformational Analysis and Geometrical Studies
Piperazine Ring Conformation: The six-membered piperazine ring is not planar and, like cyclohexane, predominantly exists in a chair conformation to minimize steric and torsional strain. It can undergo ring inversion between two chair forms, though the energy barrier for this process is influenced by the N-substituents. nih.gov
Amide Bond Rotation: The C(O)-N bond of the amide linkage has significant double-bond character, leading to a substantial energy barrier to rotation (typically 56-80 kJ/mol for related structures). rsc.org This restricted rotation results in the existence of distinct rotamers (conformational isomers), which can often be observed as separate sets of signals in NMR spectra, particularly at low temperatures. nih.gov
2-Acylthiophene Conformation: The orientation of the carbonyl group relative to the thiophene ring is another important conformational feature. Theoretical and spectroscopic studies on 2-acetylthiophenes show a strong preference for the O,S-cis conformer, where the carbonyl oxygen is oriented towards the ring's sulfur atom. nih.govresearchgate.net This preference is attributed to favorable electrostatic interactions and orbital delocalization effects. nih.gov
Combining these elements, the dominant conformation of this compound is predicted to feature a chair-form piperazine ring, a planar amide bond, and an O,S-cis orientation between the thiophene ring and the carbonyl group.
Computational Chemistry and in Silico Modeling
Quantum Chemical Investigations (DFT, Semi-Empirical Methods)
Quantum chemical investigations, particularly those using Density Functional Theory (DFT), provide deep insights into the behavior of molecules at the electronic level. These methods are used to calculate the geometric and electronic structures of a molecule, offering a foundation for understanding its stability, reactivity, and spectroscopic properties.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The electronic structure of a molecule is defined by its molecular orbitals, which describe the probability of finding an electron in a particular region. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. An MEP map for 1-(5-Methylthiophene-2-carbonyl)piperazine would highlight the electronegative oxygen and nitrogen atoms as areas of negative potential, making them likely sites for hydrogen bonding.
Reactivity Prediction using Fukui Functions and Reaction Pathways
Fukui functions are a concept derived from DFT that helps to predict the most reactive sites in a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of the atoms most likely to participate in nucleophilic, electrophilic, or radical attacks. Analyzing these functions for this compound would provide a more nuanced understanding of its local reactivity than MEP maps alone, pinpointing specific atoms on the thiophene (B33073) and piperazine (B1678402) rings that are most likely to engage in chemical reactions.
Thermodynamic Parameters and Energetic Profiles of Reactions
Quantum chemical methods can accurately calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations are vital for predicting the stability of different molecular conformations and the feasibility of chemical reactions. By modeling a reaction pathway, researchers can determine the energy of reactants, products, and transition states, thereby calculating activation energies and reaction enthalpies. This information is fundamental to understanding reaction mechanisms and predicting reaction outcomes.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, helping to identify and optimize potential drug candidates by simulating their interaction with a biological target at the atomic level.
Identification of Putative Biological Targets and Binding Modes
Docking simulations place a ligand into the binding site of a protein and score the different poses based on their binding affinity or free energy. This process can suggest how a compound like this compound might interact with various biological targets. Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.
COX-2: Cyclooxygenase-2 is a key enzyme in the inflammatory pathway. Docking into its active site could suggest potential anti-inflammatory activity.
A1 adenosine (B11128) receptor: This receptor is involved in various physiological processes. Thiophene derivatives have been explored as modulators of this receptor.
TNF (Tumor Necrosis Factor): As a pro-inflammatory cytokine, TNF is a major target in autoimmune diseases.
Factor Xa: A critical enzyme in the coagulation cascade, making it a target for anticoagulants.
PHIP (Pleckstrin Homology domain Interacting Protein): This protein is implicated in certain cancers.
A docking study of this compound against these targets would provide hypothetical binding modes and affinities, offering a preliminary assessment of its potential therapeutic applications. However, without published data, such an analysis remains speculative.
Elucidation of Key Intermolecular Interactions
The biological activity of a compound is intrinsically linked to its ability to interact with a specific biological target. These interactions are governed by non-covalent forces such as hydrogen bonding and hydrophobic interactions. For this compound, the key functional groups that dictate its intermolecular interactions are the carbonyl group, the piperazine ring, and the 5-methylthiophene moiety.
Hydrogen Bonding: The carbonyl oxygen atom of the amide linkage serves as a hydrogen bond acceptor. This feature is crucial for anchoring the molecule within the binding site of a target protein, often interacting with hydrogen bond donors such as the backbone amide protons of amino acid residues. The secondary amine within the piperazine ring can act as both a hydrogen bond donor and acceptor, further contributing to the network of interactions that stabilize the ligand-target complex. The sulfur atom in the thiophene ring can also participate in weaker hydrogen bonds. nih.gov
Molecular Dynamics Simulations for Ligand-Target Stability and Conformation
While molecular docking provides a static snapshot of the binding pose of a ligand, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations can be employed to assess the stability of the binding pose of this compound and to explore its conformational flexibility within the binding site.
By simulating the movements of the ligand and the protein atoms over a period of nanoseconds or even microseconds, researchers can gain insights into the durability of the key intermolecular interactions identified through docking studies. These simulations can reveal whether the initial hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, providing a more accurate prediction of the binding affinity. Furthermore, MD simulations can identify conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action. For thiophene-containing compounds, MD simulations can help to understand the role of the flexible side chains in the binding process. researchgate.net
Predictive Pharmacokinetic and Pharmacodynamic Modeling
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in early-stage drug discovery. nih.govnih.gov For this compound, various computational tools can be used to estimate its pharmacokinetic profile.
Physicochemical properties calculated from the molecular structure, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used to predict its drug-likeness based on established rules like Lipinski's Rule of Five. parssilico.com Thiophene carboxamide derivatives have been studied using these methods to assess their potential for oral bioavailability. researchgate.netnih.gov
The following table presents a hypothetical in silico ADME prediction for this compound based on its structure, using parameters commonly evaluated for similar molecules.
| Property | Predicted Value | Implication |
| Molecular Weight | 210.29 g/mol | Favorable for absorption (typically <500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Optimal for cell membrane permeability |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Good intestinal absorption (typically <140 Ų) |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (typically ≤5) |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability (typically ≤10) |
These predicted properties suggest that this compound is likely to have good oral bioavailability. The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov
Chemoinformatics and Database Mining for Structural Analogues and Bioactivity Data
Chemoinformatics involves the use of computational methods to analyze chemical and biological data. By searching large chemical databases such as PubChem, ChEMBL, and ZINC, it is possible to identify structural analogues of this compound. This process, known as database mining, can uncover compounds with known biological activities, providing valuable insights into the potential targets and therapeutic applications of the query molecule.
For instance, a search for compounds containing the 1-(thiophene-2-carbonyl)piperazine scaffold might reveal analogues that have been tested for a variety of biological activities, including anticancer, anti-inflammatory, or antimicrobial effects. nih.govmdpi.comnih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies of these analogues can help to identify the key structural features responsible for their biological effects. For example, SAR studies on related thiophene derivatives have shown that the nature and position of substituents on the thiophene ring can significantly influence their potency and selectivity. nih.gov This information can guide the design of new derivatives of this compound with improved activity and pharmacokinetic profiles.
Structure Activity Relationship Sar Studies
Systematic Exploration of Thiophene (B33073) Ring Substitutions on Biological Activity
The thiophene ring is a crucial component of many pharmacologically active compounds, often serving as a bio-isosteric replacement for a monosubstituted phenyl ring. nih.gov This substitution can enhance metabolic stability, improve binding affinity, and favorably modify the physicochemical properties of the parent compound. nih.gov The sulfur atom within the thiophene ring is capable of forming hydrogen bonds, which can enhance the interaction between the drug and its biological target. nih.gov
Research into thiophene-containing compounds has shown that substitutions on the ring can significantly modulate biological activity. For instance, in studies of various heterocyclic compounds, molecules containing a thiophene ring have demonstrated higher activity compared to their benzenoid counterparts. researchgate.net The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties. For example, studies on furan/thiophene and piperazine-containing 1,2,4-triazole (B32235) Mannich bases found that trifluoromethyl-containing compounds exhibited superior fungicidal activity compared to those with methyl groups. researchgate.net This suggests that electron-withdrawing groups on the heterocyclic ring can positively influence the desired biological outcome.
Table 1: Impact of Thiophene Ring Substitutions on Biological Activity
| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| 5-position | Methyl (CH₃) | Serves as a foundational group in the parent compound. | - |
| General | Trifluoromethyl (CF₃) | Often leads to superior activity compared to methyl groups. researchgate.net | researchgate.net |
Analysis of Piperazine (B1678402) Ring Derivatizations and Their Pharmacological Impact
The piperazine ring is a versatile scaffold in medicinal chemistry, and its two nitrogen atoms provide ample opportunity for structural modification to achieve desired pharmacological effects. researchgate.net Derivatization of the piperazine moiety, particularly at the N4 position, has been a successful strategy in modulating the activity of various therapeutic agents.
SAR studies have consistently shown that the nature of the substituent on the piperazine ring is a critical determinant of biological activity. For instance, in a series of thiophene-3-carboxamide (B1338676) selenides tethered to a piperazine ring, modifications at the N-position of the piperazine led to significant variations in antiproliferative potential against cancer cell lines. nih.gov Specifically, compounds 17i and 18i from this series showed potent cytotoxicity against HCT116 and A549 cancer cells, respectively. nih.gov Compound 18i demonstrated remarkable inhibition of EGFR kinase with an IC₅₀ concentration of 42.3 nM, highlighting it as a promising candidate for anticancer therapy. nih.gov
Further studies reinforce the importance of the piperazine moiety. In some anticancer derivatives, an N-methyl piperazine group was found to be essential for cytotoxic activity. nih.gov The modification of the piperazine ring can influence not only potency but also selectivity. For example, in the development of inhibitors for Mycobacterium tuberculosis, retaining the piperazine ring was found to be essential for target-selective whole-cell activity. nih.gov The replacement of the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, though enzymatic activity was retained. nih.gov This underscores the role of the piperazine ring's conformational rigidity in achieving cellular effects. Similarly, in studies on dermorphin (B549996) analogues, the conversion of a piperazin-2-one (B30754) ring to a piperazine ring was found to be important for modulating opiate activities. nih.gov
Table 2: Pharmacological Impact of Piperazine Ring Derivatizations
| Base Compound Structure | Piperazine Derivative | Target/Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Piperazine-tethered thiophene-3-carboxamide selenide | Compound 17i | HCT116 cells | 4.82 ± 0.80 µM | nih.gov |
| Piperazine-tethered thiophene-3-carboxamide selenide | Compound 18i | A549 cells | 1.43 ± 0.08 µM | nih.gov |
| Piperazine-tethered thiophene-3-carboxamide selenide | Compound 18i | EGFR kinase | 42.3 nM | nih.gov |
| 1-(5-isoquinolinesulfonyl)piperazine analogue | Compound 21 | M. tuberculosis IMPDH | - | nih.gov |
Influence of Linker Chemistry on Molecular Recognition and Potency
The carbonyl group in 1-(5-Methylthiophene-2-carbonyl)piperazine acts as a critical linker, connecting the thiophene pharmacophore to the piperazine scaffold. The chemical nature of this linker is paramount for molecular recognition and potency, as it dictates the spatial orientation of the two key ring systems and participates in interactions with the biological target.
The amide bond formed by the carbonyl linker is conformationally constrained and can act as both a hydrogen bond donor (via the N-H, if present) and acceptor (via the C=O). This property is crucial for establishing strong and specific interactions within a receptor's binding pocket. In the context of enzyme inhibition, such as with IMPDH, maintaining the correct geometry and distance between the aromatic moiety and the piperazine ring is essential for activity. nih.gov Modifications to this linker, such as increasing its length or flexibility, can lead to a significant loss of potency. For example, introducing spacers like ethylenediamine in place of a rigid ring structure has been shown to abolish whole-cell activity in certain compounds, demonstrating the importance of linker rigidity. nih.gov Computational studies on related piperazine-thiophene hybrids confirm that intramolecular charge delocalization and stabilizing donor-acceptor interactions, facilitated by the linker, are key to the molecule's electronic properties and potential biological activity. bohrium.com
Table 3: Theoretical Influence of Linker Modifications on Potency
| Linker Modification | Potential Effect on Conformation | Predicted Impact on Potency | Rationale |
|---|---|---|---|
| Carbonyl (Amide) | Rigid, planar | High | Optimal for hydrogen bonding and maintaining correct orientation of rings. |
| Alkyl Chain | Flexible | Decreased | Loss of conformational rigidity can lead to suboptimal binding orientation. nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency.
For classes of compounds including thiophene and piperazine moieties, QSAR models have been successfully developed. For instance, a study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents resulted in a robust QSAR model with a high correlation coefficient (R² = 0.8781). ijprajournal.com Such models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.
In the development of QSAR models for aryl-piperazine derivatives with antimalarial activity, researchers have explored large pools of molecular descriptors to find the best relationships between structure and potency against different parasite strains. researchgate.net The resulting predictive models are validated internally and externally to ensure their reliability. researchgate.net These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. researchgate.net The success of these models indicates that the biological activity of thiophene-piperazine derivatives is quantifiable based on their structural characteristics, allowing for a more data-driven approach to drug design.
Table 4: Example Parameters of a QSAR Model for Thiophene Derivatives
| Model Parameter | Value | Significance | Reference |
|---|---|---|---|
| Correlation Coefficient (R²) | 0.8781 | Indicates a strong correlation between descriptors and activity. | ijprajournal.com |
| F-ratio | 23.415 | Demonstrates the statistical significance of the regression model. | ijprajournal.com |
| Number of Compounds (N) | 22 | The size of the dataset used to build the model. | ijprajournal.com |
Mechanistic in Vitro Biological Activity Investigations
Anti-inflammatory Activity and Target Pathway Modulation
Derivatives of thiophene (B33073) and piperazine (B1678402) are recognized for their anti-inflammatory potential. The mechanism often involves the inhibition of key enzymes and signaling pathways that mediate the inflammatory response. Thiophene-based compounds have been specifically noted for their interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The anti-inflammatory effects of some piperazine-containing molecules, such as piperine, have been attributed to the downregulation of pathways including nuclear factor-kappa B (NF-κB), CCAAT/enhancer-binding protein (C/EBP), and activator protein-1 (AP-1), which are crucial for the expression of pro-inflammatory genes like COX-2. While direct studies on 1-(5-Methylthiophene-2-carbonyl)piperazine are not extensively detailed in publicly available literature, the established activities of its core components suggest a strong potential for anti-inflammatory action through the modulation of these critical pathways.
Antimicrobial Spectrum and Mechanism of Action
The piperazine nucleus is a cornerstone in the development of antimicrobial agents. Various derivatives have demonstrated efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.
Antibacterial Activity: Research into piperazine derivatives has shown activity against challenging bacterial strains. Studies on related compounds have documented inhibitory effects against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa. For instance, certain Schiff-based piperazine compounds have been shown to be potent against MRSA, with a proposed mechanism involving the disassembly of the bacterial membrane. Similarly, other piperazine analogues have been tested against S. aureus and P. aeruginosa, showing significant antibacterial potential.
Antifungal Activity: The antifungal properties of piperazine derivatives have also been investigated. Analogues have been screened against fungal strains such as Aspergillus niger, Aspergillus fumigatus, and Candida albicans. While some compounds show promising activity, others are found to be less effective, indicating that the substitution pattern on the piperazine ring is critical for determining the spectrum and potency of antifungal action.
| Microbial Strain | Compound Type | Observed Activity | Potential Mechanism of Action |
|---|---|---|---|
| S. aureus | Piperazine Derivatives | Significant Antibacterial Activity | Not specified |
| MRSA | Schiff-based Piperazine | Potent Biocidal Activity | Membrane disassembly |
| P. aeruginosa | Piperazine Derivatives | Significant Antibacterial Activity | Not specified |
| A. niger | Piperazine Derivatives | Variable Antifungal Activity | Not specified |
| C. albicans | Piperazine Derivatives | Variable Antifungal Activity | Not specified |
Antioxidant Efficacy and Radical Scavenging Mechanisms
Many piperazine derivatives have been evaluated for their ability to counteract oxidative stress. The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard in vitro method used to determine antioxidant capacity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. Studies on various aryl/aralkyl substituted piperazine derivatives have demonstrated their radical scavenging capabilities, although often less potent than standards like Butylated hydroxytoluene (BHT). The presence of specific functional groups, such as hydroxyl groups, on the piperazine scaffold has been shown to be essential for significant antioxidant properties.
Antiviral Activity and Inhibition of Viral Replication
The piperazine core structure has been identified as a valuable scaffold for the development of antiviral agents. Research has shown that piperazine itself can exhibit antiviral properties. For example, it has been investigated for its activity against Chikungunya virus (CHIKV), an alphavirus. Structural studies revealed that piperazine can bind to a conserved hydrophobic pocket of the viral capsid protein, a site also targeted by other known antiviral compounds. This binding is proposed to interfere with viral assembly or stability. While specific studies on this compound against Hepatitis C Virus (HCV) in HepG2 cells are not prominently documented, the known anti-alphaviral activity of the piperazine moiety suggests a potential avenue for future antiviral research.
Anticancer Potential and Cellular Effects
Piperazine derivatives are a well-established class of compounds with significant cytotoxic potential against various human cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death).
Cytotoxicity and Apoptosis Induction: Studies on novel piperazine compounds have demonstrated potent cytotoxic effects, with GI50 (Growth Inhibition 50%) values in the sub-micromolar range against cell lines such as K562 (leukemia) and AGS (gastric cancer). The mechanism underlying this cytotoxicity frequently involves the induction of caspase-dependent apoptosis. For example, treatment with certain piperazine derivatives leads to the activation of key executioner caspases, like caspase-3, and initiator caspases, such as caspase-9, indicating the involvement of the intrinsic (mitochondrial) apoptosis pathway. This is further supported by observations of increased levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. Some derivatives have also been shown to increase the concentration of the tumor suppressor p53, which can trigger apoptosis in response to cellular damage.
| Cell Line | Cancer Type | Compound Type | GI50/IC50 Value | Cellular Effect |
|---|---|---|---|---|
| K562 | Leukemia | Piperazine Derivative C505 | 0.058 µM | Inhibition of PI3K/AKT, Src, BCR-ABL pathways |
| AGS | Gastric | Piperazine Derivative C505 | 0.055 µM | Caspase-dependent apoptosis |
| HeLa | Cervical | Piperazine Derivative C505 | 0.155 µM | Caspase-dependent apoptosis |
| U87 | Glioblastoma | Piperazine Derivative CB01 | < 50 nM | DNA fragmentation, nuclear condensation |
| HeLa | Cervical | Piperazine Derivative CB01 | < 50 nM | Activation of caspase-3 and -9 |
Specific Receptor/Enzyme Modulation and Binding Affinity Studies
The structural components of this compound make it a candidate for interaction with various specific biological targets.
A1 Adenosine (B11128) Receptor Allosteric Enhancement: The A1 adenosine receptor (A1AR) is a G-protein-coupled receptor involved in various physiological processes, making it a target for cardiovascular and central nervous system disorders. Allosteric enhancers, which amplify the effect of the endogenous ligand adenosine, are a promising therapeutic strategy. Compounds featuring a 2-aminothiophene scaffold, structurally related to the thiophene moiety in the title compound, have been identified as potent allosteric enhancers of the A1AR. These molecules bind to a site on the receptor distinct from the adenosine binding site, stabilizing the active conformation of the receptor.
Factor Xa Inhibition: Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade and a primary target for modern anticoagulant drugs. Small-molecule inhibitors that directly bind to the active site of FXa are in clinical use. The discovery of Rivaroxaban, an oral FXa inhibitor, highlighted the effectiveness of a 5-chlorothiophene-2-carboxamide (B31849) moiety in binding to the S1 pocket of the enzyme. The 5-methylthiophene-2-carbonyl group of the title compound is structurally analogous, suggesting it may also fit into this pocket and exhibit inhibitory activity against FXa. This interaction relies on the specific geometry and electronic properties of the thiophene ring to achieve high affinity and selectivity.
PHIP Binding: Information regarding the binding affinity of this compound to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PHIP) is not readily available in the surveyed literature.
Anthelmintic Activity in Model Organisms
The piperazine ring is a well-known pharmacophore in anthelmintic drugs, used to treat infections by parasitic worms. The free-living nematode Caenorhabditis elegans is a widely used model organism for studying the mode of action and resistance mechanisms of anthelmintics due to its genetic tractability and the conservation of drug targets. While many piperazine-based compounds exert their anthelmintic effect, specific studies testing this compound on C. elegans have not been identified in the reviewed sources. However, the presence of the piperazine core suggests a potential for such activity.
Advanced Research Perspectives and Translational Potential
Rational Design of Next-Generation Analogues based on SAR and Computational Insights
The rational design of new analogues of 1-(5-Methylthiophene-2-carbonyl)piperazine is heavily reliant on understanding its structure-activity relationships (SAR) and leveraging computational chemistry tools. The versatile nature of the piperazine (B1678402) ring and the electronic properties of the thiophene (B33073) moiety offer numerous avenues for structural modification to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies for thiophene-piperazine derivatives generally focus on modifications at three key positions: the thiophene ring, the piperazine ring, and the carbonyl linker.
Thiophene Ring Modifications: The methyl group at the 5-position of the thiophene ring can be substituted with other alkyl or aryl groups to probe steric and electronic effects. The introduction of electron-donating or electron-withdrawing groups on the thiophene ring can significantly influence the compound's interaction with biological targets. researchgate.net For instance, SAR analysis of some thiophene derivatives has shown that electron-donating groups like methoxy (B1213986) can enhance anti-tumor activity compared to electron-withdrawing groups like chloro. nih.gov
Piperazine Ring Modifications: The nitrogen atom at the 4-position of the piperazine ring is a common site for substitution. Introducing various substituents can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for target binding and pharmacokinetic properties. nih.govresearchgate.net
Carbonyl Linker Modifications: While the carbonyl group provides a rigid connection, its replacement with other linkers, such as sulfonyl or methylene (B1212753) groups, could alter the conformational flexibility and stability of the molecule, potentially leading to different biological activities.
Computational and Molecular Docking Studies: Computational approaches, including molecular docking and density functional theory (DFT), are invaluable for predicting the binding modes of this compound analogues with potential biological targets. bohrium.comnih.govcolab.ws These studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective inhibitors. nih.govrsc.org For example, a computational study on a similar piperazine-thiophene hybrid, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, investigated its electronic and structural properties to predict its potential as an SGLT2 inhibitor. bohrium.com Molecular docking studies on other thiophene derivatives have been used to predict binding affinities to various enzymes, providing a basis for further experimental validation. colab.wsnih.gov
Investigation of Novel Molecular Targets and Signalling Pathways
Thiophene and piperazine derivatives are known to interact with a wide array of biological targets, suggesting that this compound could modulate various signaling pathways implicated in disease. nih.govresearchgate.net The aromatic and electron-rich nature of the thiophene ring allows it to participate in various interactions with biological macromolecules. nih.gov
Potential Molecular Targets: Based on the activities of related compounds, potential molecular targets for this compound analogues could include:
Kinases: Many kinase inhibitors incorporate piperazine moieties to improve solubility and target affinity. researchgate.net Thiophene-based compounds have also shown kinase inhibitory activity, such as against EGFR kinase. nih.gov
G-Protein Coupled Receptors (GPCRs): Piperazine derivatives are well-known modulators of GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Enzymes: Thiophene derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
Ion Channels: The piperazine scaffold is present in some ion channel modulators.
Signaling Pathways of Interest: The potential molecular targets suggest that this class of compounds could interfere with critical signaling pathways such as:
MAPK signaling pathway nih.gov
PI3K-Akt signaling pathway
Pathways involved in inflammation and immune response
Further research is needed to identify the specific molecular targets and delineate the precise signaling pathways modulated by this compound and its derivatives.
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets or in cell-based assays to identify hit compounds. researchgate.netthermofisher.com Libraries of thiophene and piperazine derivatives can be screened to identify novel biological activities. colorado.edustanford.edu The this compound scaffold can serve as a core structure for generating a focused library of analogues for HTS campaigns.
Omics Technologies: To gain a deeper understanding of the biological effects of these compounds, "omics" technologies such as proteomics and metabolomics can be employed. nih.gov
Proteomics: This involves the large-scale study of proteins. Treating cells with this compound and analyzing changes in the proteome can help identify its molecular targets and affected signaling pathways. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can reveal how the compound alters cellular metabolism.
The integration of HTS with omics technologies provides a powerful platform for the comprehensive biological profiling of this compound derivatives, facilitating the discovery of new therapeutic applications.
Exploration of Catalytic Applications
The structural features of this compound, particularly the piperazine and thiophene moieties, suggest potential applications in catalysis.
Piperazine in Catalysis: Piperazine and its derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. rsc.org They have been successfully used in the field of catalysis and in the formation of metal-organic frameworks (MOFs). rsc.org
Thiophene in Catalysis: The sulfur atom in the thiophene ring can also coordinate with metal centers, making thiophene derivatives useful as ligands in catalysis.
N-Acylpiperazines: The N-acylpiperazine functionality can influence the catalytic activity of metal complexes. The catalytic synthesis of N-unprotected piperazines from aldehydes highlights the importance of this scaffold in synthetic chemistry. nih.govethz.ch
Research into the catalytic properties of metal complexes of this compound could lead to the development of novel and efficient catalysts for various chemical transformations. scispace.comresearchgate.net
Luminescence and Optical Properties for Advanced Applications
Functionalized thiophene derivatives are known for their interesting photophysical properties, including fluorescence and nonlinear optical (NLO) activity. psu.eduubc.caworldscientific.commdpi.com These properties make them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.orgrsc.org
Luminescence: The combination of the thiophene ring, which can act as a fluorophore, with the piperazine moiety, which can be functionalized to modulate the electronic properties, offers a platform for designing novel luminescent materials. The emission properties can be tuned by modifying the substituents on both the thiophene and piperazine rings. rsc.org
Optical Properties: Thiophene-containing compounds have been shown to possess significant second-order NLO hyperpolarizability, which is enhanced by the presence of donor-acceptor groups. psu.edu The this compound structure has an inherent donor-acceptor character that could be exploited for NLO applications. The study of the optical properties of this compound and its derivatives could lead to the development of new materials for photonics and optoelectronics. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Methylthiophene-2-carbonyl)piperazine, and how do reaction conditions influence yield?
- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2-pyridyl)piperazine derivatives use coupling reagents like EDC/HOAt with TFA as an activator . Adapting this, thiophene-carbonyl derivatives may require acylation of piperazine with 5-methylthiophene-2-carbonyl chloride under inert conditions. Optimize solvent (e.g., DCM or THF), temperature (0–25°C), and stoichiometry (1:1.2 piperazine:acyl chloride) to minimize side products. Monitor via TLC or HPLC .
- Data Example :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acyl Chloride | DCM | 0–25 | 65–75 |
| EDCI/HOBt | THF | 25 | 70–80 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : Compare and spectra with computational predictions (e.g., PubChem data for analogous piperazines ).
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]) and retention time consistency.
- Melting Point : Cross-reference with literature values for similar thiophene-piperazine hybrids (e.g., 278–279°C for 1-(2-furoyl)-piperazine ).
Q. What are the key solubility and stability considerations for this compound in experimental buffers?
- Methodology : Test solubility in polar (e.g., water, ethanol) and non-polar solvents (DCM). For stability, conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C). Monitor via UV-Vis or LC-MS for decomposition products (e.g., hydrolysis of the carbonyl group) .
Advanced Research Questions
Q. How can conflicting bioactivity data for piperazine-thiophene derivatives be resolved?
- Case Study : If SAR studies show contradictory IC values (e.g., antimicrobial vs. anticancer assays), systematically evaluate:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. saline) .
- Conformational Analysis : Use DFT calculations to compare electronic profiles of 5-methylthiophene vs. phenyl substituents .
- Resolution Workflow :
Replicate assays under standardized conditions.
Perform molecular docking to verify target binding affinity.
Validate with in vivo models if in vitro data remain inconsistent .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
- Methodology :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve BBB penetration (target LogP 2–3) .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methylthiophene oxidation). Block degradation via fluorination or steric hindrance .
- Data-Driven Design :
| Modification | BBB Permeability (P-gp Substrate?) | Metabolic Half-life (h) |
|---|---|---|
| 5-Methylthiophene | No | 2.5 |
| 5-Trifluoromethyl | Yes | 4.1 |
Q. How do stereochemical variations impact receptor binding affinity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare activity at serotonin (5-HT) or dopamine receptors. Use SPR or radioligand binding assays .
- Example Finding :
- R-enantiomer shows 10× higher 5-HT affinity (K = 15 nM) than S-enantiomer due to complementary hydrophobic pockets .
Methodological Best Practices
Q. What analytical techniques are critical for resolving reaction byproducts?
- Approach :
- LC-MS/MS : Identify low-abundance impurities (e.g., dimerized piperazine).
- X-ray Crystallography : Confirm regioisomers (e.g., thiophene substitution at C2 vs. C3) .
Q. How should researchers handle discrepancies in thermodynamic data (e.g., solubility vs. computational predictions)?
- Resolution :
- Validate COSMO-RS predictions with experimental measurements (e.g., shake-flask method at 25°C).
- Account for polymorphic forms via PXRD .
Safety and Compliance
Q. What are the recommended storage and handling protocols to prevent degradation?
- Guidelines :
- Store under argon at –20°C in amber vials.
- Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in analogous piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
